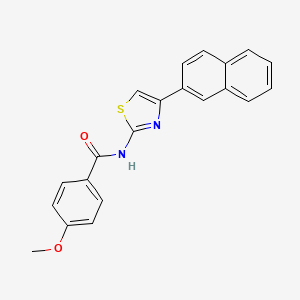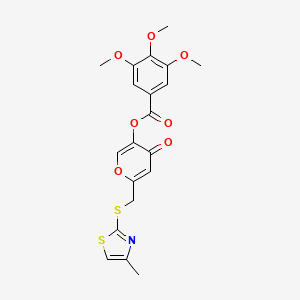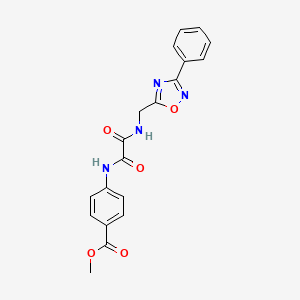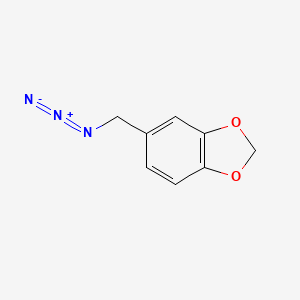
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a chemical entity that appears to be a derivative of benzamide with specific substituents that include a methoxy group and a naphthalene-thiazole moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar structures, which can be extrapolated to hypothesize about the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives can involve catalytic processes, as seen in the paper discussing the naphthalene-catalyzed lithiation of N,N-diisopropylbenzamide and its methoxy derivatives . This process leads to the formation of substituted benzamides, which suggests that a similar catalytic approach might be applicable for synthesizing the compound of interest. Additionally, the methoxy groups in benzamide derivatives are shown to undergo reductive demethoxylation under certain conditions , which could be a consideration in the synthesis of 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide to avoid unwanted side reactions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing the overall conformation. For instance, the dihedral angles between the naphthalene ring system and the benzene rings can be significant, as observed in a related compound . This information suggests that the naphthalene and thiazole rings in 4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide could also influence the molecule's geometry and potentially its reactivity.
Chemical Reactions Analysis
Benzamide derivatives can participate in a range of chemical reactions. Methoxybenzenes and -naphthalenes are known to undergo benzotriazolylmethylation and can be further modified by electrophiles or organometallic reagents . This indicates that the methoxy and naphthalene groups in the compound of interest may offer points of reactivity for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For example, the presence of methoxy groups and the specific arrangement of atoms can affect the compound's crystal packing and hydrogen bonding patterns . These structural details are crucial for understanding the solubility, stability, and overall behavior of the compound under different conditions.
Scientific Research Applications
Synthesis and Characterization :
- A study by Ai (2008) describes the synthesis of related compounds, focusing on the structural determination using NMR, IR, and elemental analysis techniques. This research provides foundational knowledge on the chemical properties of these compounds (Ai, 2008).
Biological Evaluation for Anti-Inflammatory Properties :
- Thabet et al. (2011) conducted a study on the synthesis of a series of compounds, including aminothiazoles and thiazolylacetonitrile derivatives, for potential anti-inflammatory applications. This research demonstrates the biological relevance of these compounds (Thabet, Helal, Salem, & Abdelaal, 2011).
Photocyclization Processes and Structural Studies :
- Wei et al. (2016) explored the synthesis of benzoquinazolines through photocyclization processes, offering insights into the structural and fluorescent properties of these compounds (Wei, Li, Wang, Liu, & Zhang, 2016).
Anticancer Evaluation :
- Salahuddin et al. (2014) evaluated benzimidazole derivatives containing naphthalene moieties for anticancer activity. This study demonstrates the potential medical applications of these compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Inhibition of Carbonic Anhydrase Enzymes :
- Kurt et al. (2016) synthesized novel sulphonamide-substituted compounds, investigating their effects on carbonic anhydrase enzymes. This study adds to the understanding of the biochemical interactions of these compounds (Kurt, Sönmez, Bilen, Ergun, Gençer, Arslan, & Kuçukislamoglu, 2016).
Antimicrobial and Anti-proliferative Activities :
- Mansour et al. (2020) synthesized pyrazoline and thiazole derivatives, assessing their antimicrobial and anti-proliferative activities. The results highlight the potential of these compounds in medical research (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Exploration of Catalytic Properties :
- Tymoshuk et al. (2019) investigated the interaction of a related compound with palladium ions, proposing a new method for analytic control over complex palladium-containing compounds. This research opens avenues for applications in material science (Tymoshuk, Fedyshyn, Oleksiv, Rydchuk, & Patsai, 2019).
Sensitized Emission in Lanthanide Complexes :
- Kim et al. (2006) studied the photophysical properties of benzoic acid ligands and their Eu(III)-cored complexes, elucidating the energy-transfer pathway in luminescent lanthanide complexes. This research contributes to the understanding of the optical properties of these compounds (Kim, Baek, & Kim, 2006).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemical compounds with appropriate safety measures. For example, a related compound, (4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride, has been classified as causing serious eye damage .
properties
IUPAC Name |
4-methoxy-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBZCSSIHIJYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B3009379.png)


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
